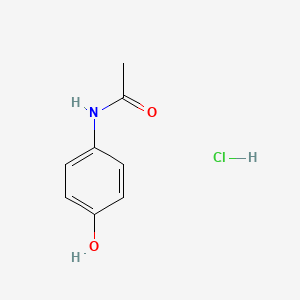

Hydrochloride paracetamol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Hydrochloride paracetamol, also known as acetaminophen hydrochloride, is a widely used analgesic and antipyretic agent. It is commonly employed to relieve mild to moderate pain and reduce fever. This compound is a derivative of paracetamol, which is known for its efficacy and safety profile when used appropriately.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Hydrochloride paracetamol can be synthesized from p-aminophenol. The process involves the acetylation of p-aminophenol with acetic anhydride to form paracetamol. The reaction is typically carried out in an aqueous medium with the addition of hydrochloric acid to form the hydrochloride salt. The steps are as follows:

- p-Aminophenol is dissolved in water with concentrated hydrochloric acid.

Decolorization: The solution is treated with decolorizing charcoal to remove impurities.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale acetylation of p-aminophenol. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize impurities .

Análisis De Reacciones Químicas

Types of Reactions

Hydrochloride paracetamol undergoes several types of chemical reactions, including:

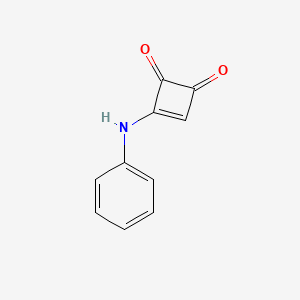

Oxidation: It can be oxidized to form quinone imine derivatives.

Reduction: The nitro group in the precursor can be reduced to an amine group.

Substitution: The hydroxyl group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.

Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.

Major Products Formed

Oxidation: Quinone imine derivatives.

p-Aminophenol.Substitution: Acetaminophen and its hydrochloride salt.

Aplicaciones Científicas De Investigación

Hydrochloride paracetamol is extensively used in various fields of scientific research:

Chemistry: It serves as a model compound for studying reaction mechanisms and kinetics.

Biology: Used in cell culture studies to investigate its effects on cellular processes.

Medicine: Widely researched for its analgesic and antipyretic properties, as well as its safety profile.

Industry: Employed in the formulation of pharmaceutical products and as a standard in analytical chemistry.

Mecanismo De Acción

Hydrochloride paracetamol exerts its effects primarily through the inhibition of prostaglandin synthesis. This is achieved by inhibiting the enzyme cyclooxygenase (COX), particularly COX-2, in the central nervous system. Additionally, it may involve other pathways such as the serotonergic descending neuronal pathway, the L-arginine/nitric oxide pathway, and the cannabinoid system .

Comparación Con Compuestos Similares

Similar Compounds

Acetaminophen: The parent compound, widely used for pain and fever relief.

Phenacetin: An older analgesic, now largely replaced due to its nephrotoxicity.

Uniqueness

Hydrochloride paracetamol is unique in its safety profile, especially for patients who cannot tolerate NSAIDs. It is less likely to cause gastrointestinal irritation and is considered safer for use in children and pregnant women .

Propiedades

Número CAS |

65783-82-6 |

|---|---|

Fórmula molecular |

C8H10ClNO2 |

Peso molecular |

187.62 g/mol |

Nombre IUPAC |

N-(4-hydroxyphenyl)acetamide;hydrochloride |

InChI |

InChI=1S/C8H9NO2.ClH/c1-6(10)9-7-2-4-8(11)5-3-7;/h2-5,11H,1H3,(H,9,10);1H |

Clave InChI |

GPQRDVVESTVOCK-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=CC=C(C=C1)O.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,4,6,6,7,7-Hexafluoro-1,5-dimethoxy-8-oxabicyclo[3.2.1]octan-3-one](/img/structure/B14479190.png)

![2-{[2-(Dimethylamino)but-3-yn-1-yl]amino}ethan-1-ol](/img/structure/B14479196.png)

![calcium;[3-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B14479215.png)

![5,6-Dihydropyrido[2,3-d]pyridazine](/img/structure/B14479248.png)

![2-Methoxybicyclo[2.2.0]hex-1(4)-ene](/img/structure/B14479251.png)

![4-[(1-Hydroxypyridin-4(1H)-ylidene)hydrazinylidene]naphthalen-1(4H)-one](/img/structure/B14479257.png)